![molecular formula C12H12N2O B067459 (5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile CAS No. 176688-98-5](/img/structure/B67459.png)
(5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile
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Overview
Description
“(5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile” is a versatile reactant used in the preparation of indole-N-acetic acid derivatives as aldose reductase inhibitors for diabetic complications treatment . It is also used in the synthesis of carboline analogs as potent MAPKAP-K2 inhibitors .
Synthesis Analysis
The synthesis of “(5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile” involves several steps. For instance, it can be synthesized from the Sonogashira reaction between acetoxyaryl iodide and alkyne . The resulting alkyne is then used in the preparation of indole-N-acetic acid derivatives .Molecular Structure Analysis
The molecular structure of “(5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile” is represented by the Inchi Code: 1S/C11H10N2O/c1-14-9-2-3-11-10 (6-9)8 (4-5-12)7-13-11/h2-3,6-7,13H,4H2,1H3 . This indicates that the compound has a molecular weight of 191.23 .Chemical Reactions Analysis
“(5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile” is a versatile reactant used in various chemical reactions. For instance, it is used in the preparation of indole-N-acetic acid derivatives as aldose reductase inhibitors . It is also used in the synthesis of carboline analogs as potent MAPKAP-K2 inhibitors .Physical And Chemical Properties Analysis
“(5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile” is a solid at ambient temperature . It has a molecular weight of 191.23 and an Inchi Code of 1S/C11H10N2O/c1-14-9-2-3-11-10 (6-9)8 (4-5-12)7-13-11/h2-3,6-7,13H,4H2,1H3 .Mechanism of Action
While the exact mechanism of action of “(5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile” is not specified in the search results, it is known that the compound is used in the preparation of indole-N-acetic acid derivatives as aldose reductase inhibitors . Aldose reductase is an enzyme involved in the metabolism of glucose, and its inhibition is a therapeutic strategy for the treatment of diabetic complications.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation . Precautionary statements include P280;P305+P351+P338, advising to wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Future Directions
The future directions of “(5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile” could involve further exploration of its potential as an aldose reductase inhibitor for the treatment of diabetic complications . Additionally, its use in the synthesis of carboline analogs as potent MAPKAP-K2 inhibitors could be further investigated .
properties
IUPAC Name |
2-(5-methoxy-1-methylindol-3-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-14-8-9(5-6-13)11-7-10(15-2)3-4-12(11)14/h3-4,7-8H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPFLMOOTACHJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443042 |
Source
|
Record name | (5-METHOXY-1-METHYL-1H-INDOL-3-YL)ACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile | |
CAS RN |
176688-98-5 |
Source
|
Record name | (5-METHOXY-1-METHYL-1H-INDOL-3-YL)ACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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